REACTION_CXSMILES
|
C(O[N:5]=[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])[CH2:7][CH3:8])(=O)C.Cl>N1C=CC=CC=1>[CH2:7]([C:6]1[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][N:5]=1)[CH3:8]
|
Name
|
1-(2-hydroxyphenyl)-1-propanone-O-acetyloxime
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)ON=C(CC)C1=C(C=CC=C1)O
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with a saturated solution of sodium chloride, dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography over silica gel with ethyl acetate/hexane (1:3)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NOC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |